molecular formula C8H7ClOS2 B13878616 Methyl 5-chloro-2-hydroxybenzenecarbodithioate

Methyl 5-chloro-2-hydroxybenzenecarbodithioate

Cat. No.: B13878616
M. Wt: 218.7 g/mol
InChI Key: GBCPZNMVRNBHCP-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-hydroxybenzenecarbodithioate is an organic compound with the molecular formula C8H7ClO3S2 It is a derivative of benzenecarbodithioate, featuring a chlorine atom and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-hydroxybenzenecarbodithioate typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the carbodithioate ester. The reaction conditions generally include refluxing the mixture in an appropriate solvent like acetone or ethanol for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-hydroxybenzenecarbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a thioether.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or ammonia.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-2-hydroxybenzenecarbodithioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-hydroxybenzenecarbodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-2-hydroxybenzoate: Similar structure but lacks the carbodithioate group.

    5-Chloro-2-hydroxybenzenecarbodithioate: Similar but without the methyl ester group.

    Methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: Contains a benzothiazine ring instead of a benzene ring.

Uniqueness

Methyl 5-chloro-2-hydroxybenzenecarbodithioate is unique due to the presence of both a carbodithioate group and a chlorine atom on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H7ClOS2

Molecular Weight

218.7 g/mol

IUPAC Name

methyl 5-chloro-2-hydroxybenzenecarbodithioate

InChI

InChI=1S/C8H7ClOS2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3

InChI Key

GBCPZNMVRNBHCP-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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